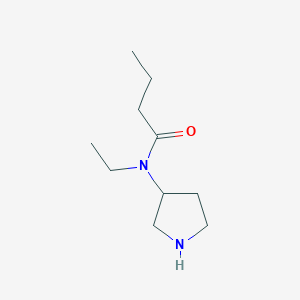![molecular formula C7H5IN2 B13655247 8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
8-Iodoimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 8th position of the imidazo[1,5-a]pyridine ring enhances its reactivity and potential for functionalization .
Méthodes De Préparation
The synthesis of 8-Iodoimidazo[1,5-a]pyridine can be achieved through several methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate.
Oxidative Cyclization: Another approach is the oxidative cyclization of 2-pyridyl ketones with iodine, which facilitates the formation of the imidazo[1,5-a]pyridine core.
Industrial Production: Industrial production methods often involve scalable and cost-effective synthetic routes, such as the use of continuous flow reactors for the cyclocondensation reactions, ensuring high yields and purity.
Analyse Des Réactions Chimiques
8-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like N-iodosuccinimide (NIS) or I2-morpholine.
Oxidation and Reduction: The compound can undergo oxidation reactions to form imidazo[1,5-a]pyridine N-oxides or reduction reactions to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Pharmaceuticals: It serves as a core structure in the development of various drugs, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound’s unique optical properties make it useful in the development of optoelectronic devices and sensors.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound is studied for its potential biological activities, including its role as a cysteine protease inhibitor.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
8-Iodoimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a different nitrogen position in the ring structure, leading to variations in reactivity and applications.
Imidazo[4,5-b]pyridine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific iodine substitution, which enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H5IN2 |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
8-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H |
Clé InChI |
LPCWQDXTFFKNTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC=C2C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)






![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)

![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

